molecular formula C34H34N2O4 B12509504 N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide

N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide

Cat. No.: B12509504
M. Wt: 534.6 g/mol
InChI Key: FSKBHXVAXWHEQT-UHFFFAOYSA-N
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Description

N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide (molecular formula: C₃₄H₃₄N₂O₄, molecular weight: 534.6 g/mol) is a hydroxamic acid and amide derivative characterized by two diphenylacetamide moieties linked via a cyclohexyl backbone with hydroxyl substituents on the nitrogen atoms. This structural complexity confers unique chemical reactivity and biological activity, particularly in enzyme inhibition and anticancer applications . Its synthesis involves multi-step reactions using cyclohexane derivatives and diphenylacetamide precursors under controlled conditions, often employing solvents like dichloromethane or ethanol .

The compound’s Standard InChIKey (FSKBHXVAXWHEQT-UHFFFAOYSA-N) and Canonical SMILES (C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O) highlight its stereochemical configuration, which is critical for interactions with biological targets such as metalloproteinases and histone deacetylases (HDACs) .

Properties

IUPAC Name

N-[2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKBHXVAXWHEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) involves several steps. One common method includes the reaction of cyclohexane-1,2-diamine with diphenylacetyl chloride in the presence of a base, followed by the addition of hydroxylamine The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions

Chemical Reactions Analysis

N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxylamine groups can form hydrogen bonds with active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of diphenylacetamide derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide C₃₄H₃₄N₂O₄ 534.6 Dual hydroxamic acid groups; cyclohexyl bridge Potent HDAC inhibition; anticancer activity
N-Cyclohexyl-2,2-diphenylacetamide C₂₀H₂₃NO 293.4 Single amide group; lacks hydroxyl substituents Limited bioactivity; used as a synthetic intermediate
N-[2-(3-Methoxyphenoxy)ethyl]-2,2-diphenylacetamide C₂₃H₂₃NO₃ 361.4 Methoxyphenoxy ethyl chain Anti-inflammatory potential via COX-2 inhibition
N-[2-(Furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide C₂₂H₂₃NO₃ 349.4 Furan and methoxyethyl substituents Antibacterial and antifungal activity
N-(2-Nitrophenyl)-2,2-diphenylacetamide C₂₀H₁₆N₂O₃ 332.4 Nitrophenyl group Anticonvulsant and antimicrobial potential
N-(2-Hydroxyethyl)-2-phenylacetamide C₁₀H₁₃NO₂ 179.2 Hydroxyethyl group Lower molecular weight; limited therapeutic scope

Key Differentiators

Hydroxamic Acid Functionality : The target compound’s dual N-hydroxy groups enhance its metal-chelating capacity, enabling strong inhibition of HDACs and metalloenzymes. This contrasts with simpler amides like N-cyclohexyl-2,2-diphenylacetamide, which lack this functionality .

Cyclohexyl Backbone : The cyclohexyl bridge provides conformational rigidity, improving target specificity compared to linear-chain analogues (e.g., N-(2-hydroxyethyl)-2-phenylacetamide) .

Substituent Effects: Methoxyphenoxy Groups (e.g., in N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide) introduce electron-donating effects, enhancing anti-inflammatory activity via COX-2 binding . Furan Moieties (e.g., in N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide) increase π-π stacking interactions, improving antimicrobial efficacy . Nitrophenyl Groups (e.g., in N-(2-nitrophenyl)-2,2-diphenylacetamide) facilitate redox-mediated biological interactions, relevant to anticonvulsant applications .

Biological Activity

N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclohexyl group and diphenylacetamide moieties. Its molecular formula is C20H23N2O3C_{20}H_{23}N_{2}O_{3}, with a molecular weight of approximately 351.41 g/mol. The presence of the N-hydroxy group is significant for its biological activity, particularly in inhibiting certain enzymes.

1. Histone Deacetylase Inhibition

Research indicates that N-hydroxy derivatives can act as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Compounds similar to this compound have shown promising results in inhibiting HDAC activity, which can lead to reactivation of silenced genes involved in tumor suppression .

CompoundHDAC Inhibition ActivityReference
This compoundModerate
Other N-hydroxyphenylacrylamidesStrong

2. Antitumor Activity

In vivo studies have demonstrated that compounds with similar structures exhibit antitumor activity. For instance, certain N-hydroxyphenylacrylamides were tested in human colon carcinoma xenograft models and showed significant tumor growth inhibition. The mechanism is believed to involve apoptosis induction through the modulation of gene expression related to cell cycle regulation .

3. Metabolic Stability

The metabolic stability of this compound has been evaluated in various studies. It was found to possess favorable pharmacokinetic properties compared to traditional hydroxamic acid HDAC inhibitors. This stability is crucial for maintaining effective concentrations in vivo and enhancing therapeutic efficacy .

Case Studies

Several case studies have illustrated the biological effects of similar compounds:

  • Case Study 1 : A study involving a derivative of N-hydroxy-3-phenyl-2-propenamide demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
  • Case Study 2 : In another investigation, compounds with similar HDAC inhibitory properties were used in combination therapies for treating resistant cancer types, showing improved outcomes compared to monotherapy .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide?

  • Methodological Answer : The compound likely requires multi-step synthesis involving iterative amide coupling and hydroxyl group protection. A plausible route includes:
  • Step 1 : Cyclohexylamine functionalization with diphenylacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Step 2 : Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
  • Step 3 : Final assembly via nucleophilic acyl substitution.
    Experimental design should prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis. Monitor intermediates via TLC and LC-MS .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for amide protons (δ 6.5–8.5 ppm), hydroxyl groups (broad signals), and cyclohexyl/diphenyl moieties. Use DEPT-135 for carbon hybridization .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H/O–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC : Quantify purity using a C18 column with acetonitrile/water gradients (≥95% purity threshold for biological assays) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under nitrogen to prevent degradation.
  • Disposal : Follow EPA/DOT guidelines for amide-containing waste .

Advanced Research Questions

Q. How can contradictory NMR data due to dynamic stereochemistry be resolved?

  • Methodological Answer :
  • Variable-Temperature NMR : Conduct experiments at 25°C to −40°C to slow conformational exchange. Observe coalescence of diastereotopic protons (e.g., cyclohexyl CH2 groups).
  • NOESY/ROESY : Identify spatial proximity between hydroxyl protons and aromatic rings to confirm intramolecular hydrogen bonding.
  • DFT Calculations : Compare experimental coupling constants (J-values) with simulated spectra from Gaussian or ORCA software .

Q. What strategies optimize solubility for in vitro pharmacological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility.
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at concentrations below CMC.
  • pH Adjustment : Deprotonate hydroxyl groups (pH >10) to increase hydrophilicity, but validate stability via accelerated degradation studies .

Q. How to validate >95% purity for pharmacological studies when HPLC data conflicts with NMR integration?

  • Methodological Answer :
  • Orthogonal Methods : Combine reverse-phase HPLC, ion-exchange chromatography, and capillary electrophoresis.
  • Spiking Experiments : Add known impurities (e.g., hydrolyzed byproducts) to confirm baseline resolution.
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard to cross-validate purity .

Q. What computational approaches predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism, hERG inhibition, and Ames test outcomes.
  • Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) using AutoDock Vina. Prioritize metabolites identified via in silico fragmentation (e.g., Meteor Nexus) .

Data Contradiction Analysis

Q. How to address discrepancies in mass spectrometry and elemental analysis results?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Compare experimental isotopic distribution (e.g., [M+1]+ peaks) with theoretical values from ChemCalc.
  • Elemental Analysis : Recalibrate combustion parameters (oxygen flow rate, furnace temperature) to improve accuracy for nitrogen content.
  • Alternative Ionization : Use ESI instead of EI to reduce fragmentation and clarify molecular ion detection .

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